2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide
CAS No.: 1797957-22-2
Cat. No.: VC4325787
Molecular Formula: C17H11F3N4O3
Molecular Weight: 376.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797957-22-2 |
|---|---|
| Molecular Formula | C17H11F3N4O3 |
| Molecular Weight | 376.295 |
| IUPAC Name | 2-(pyridine-4-carbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H11F3N4O3/c18-17(19,20)11-2-1-3-12(8-11)22-15(26)13-9-27-16(23-13)24-14(25)10-4-6-21-7-5-10/h1-9H,(H,22,26)(H,23,24,25) |
| Standard InChI Key | SPRIXXIAZFPFQB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)C(F)(F)F |
Introduction
2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide is a synthetic organic compound with notable chemical and biological properties. Its structure includes:
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Oxazole ring: A five-membered aromatic ring containing nitrogen and oxygen, contributing to stability and reactivity.
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Trifluoromethyl group: Enhances lipophilicity and biological activity.
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Isonicotinamide moiety: Known for pharmacological applications, including antimicrobial and anticancer effects.
Structural Features
The molecular structure of this compound combines functional groups that provide unique properties:
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Chemical Formula: C16H10F3N3O3.
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Key Functional Groups: Oxazole ring, trifluoromethyl substitution, and isonicotinamido group.
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Molecular Weight: Approximately 349.27 g/mol.
Synthesis
The synthesis of 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide involves multi-step organic reactions:
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Formation of the Oxazole Ring: Cyclization of precursors under acidic or basic conditions.
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Introduction of the Trifluoromethyl Group: Addition using reagents like trifluoromethyl iodide.
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Attachment of the Isonicotinamido Group: Achieved via amide bond formation using coupling agents such as EDCI or DCC.
Chemical Reactions
This compound undergoes various chemical transformations:
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Oxidation: Using agents like potassium permanganate.
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Reduction: Employing sodium borohydride or lithium aluminum hydride.
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Substitution: The trifluoromethyl group can be replaced under specific conditions.
Biological Activities
The compound demonstrates significant biological activities due to its structural features:
Comparison with Similar Compounds
| Compound Name | Key Difference | Biological Activity |
|---|---|---|
| 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)thiazole-4-carboxamide | Thiazole ring instead of oxazole | Similar pharmacological potential |
| 2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)imidazole-4-carboxamide | Imidazole ring instead of oxazole | Altered reactivity and target specificity |
Research Applications
The compound's properties make it valuable for:
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Drug discovery programs targeting resistant pathogens or cancer cells.
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Studies on structure-activity relationships (SAR) to optimize pharmacological profiles.
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